molecular formula C15H24N4 B559634 Nonapyrimine CAS No. 5626-36-8

Nonapyrimine

Cat. No. B559634
CAS RN: 5626-36-8
M. Wt: 260.38 g/mol
InChI Key: SAZVHJCXDDFMOS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions involving Nonapyrimine would require detailed studies. Various tools and methodologies can be used to study reaction mechanisms, including electroanalytical tools , principles of chemical reactor analysis , and systematic approaches to reactive chemical analysis .

Scientific Research Applications

  • Pyrimidine compounds, including Nonapyrimine, have been explored for use as histamine and adenosine receptor antagonists and in various other biological receptors and modulators (Hassan et al., 2012).

  • Pyrimidine derivatives demonstrate a range of biological activities, such as antiviral, anti-malarial, cytostatic, antithelemintic, antibacterial, adenosine receptor ligands, anti-cancer agents, and anti-convulsant agents (Mobinikhaledi et al., 2014).

  • Pyrimidine metabolism plays a critical role in cancer, serving as a pathway for DNA replication, RNA synthesis, and cellular bioenergetics. Increased nucleotide metabolism supports tumor growth, and agents inhibiting synthesis and incorporation of nucleotides are used as chemotherapeutics (Siddiqui & Ceppi, 2020).

  • Pyrimidine metabolism also has a non-proliferative role in cancer, affecting differentiation in cancers from different origins, including leukemic cells and solid tumors like triple-negative breast cancer and hepatocellular carcinoma (Siddiqui & Ceppi, 2020).

  • The [1,2,4]triazolo[1,5-a]pyrimidines, a class of non-naturally occurring small molecules related to pyrimidine, are significant in both agriculture and medicinal chemistry, with diverse applications such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer (Pinheiro et al., 2020).

Safety And Hazards

According to the safety data sheet, Nonapyrimine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-nonyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4/c1-2-3-4-5-6-7-8-10-16-14-13-9-11-17-15(13)19-12-18-14/h9,11-12H,2-8,10H2,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZVHJCXDDFMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCNC1=NC=NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863583
Record name 4-Nonylamino-7H-pyrrolo(2,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonapyrimine

CAS RN

5626-36-8
Record name Nonapyrimine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nonylamino-7H-pyrrolo(2,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NONAPYRIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322D5Y3Q0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Estrada, A Peña - Bioorganic & medicinal chemistry, 2000 - Elsevier
Theoretical models to virtual screening and rational design of anticonvulsant compounds based on a topological sub-structural molecular design (TOSS-MODE) approach are …
Number of citations: 171 www.sciencedirect.com
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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